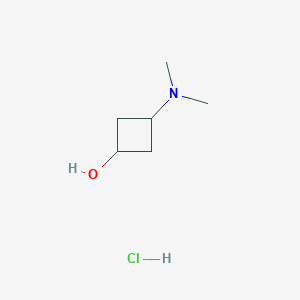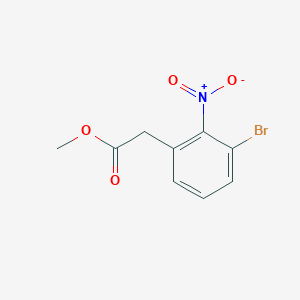
3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride
Descripción general
Descripción
The compound “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a chemical compound with the molecular formula C4H6ClN3. It has a molecular weight of 131.564 . It’s important to note that this compound is different from “3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride”, and the properties may vary .
Molecular Structure Analysis
The InChI code for “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” has a density of 1.4±0.1 g/cm3, a boiling point of 255.3±42.0 °C at 760 mmHg, and a flash point of 108.2±27.9 °C .Aplicaciones Científicas De Investigación
1. Synthesis and Intermediate Applications
3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride is primarily used as an important intermediate in the synthesis of various compounds. For instance, it is used in the preparation of pesticides, where its synthesis involves hydroxymethylation of 1H-1,2,4-triazole and subsequent reactions yielding the chloromethyl derivative with a high yield of over 92.3% (Z. Ying, 2004).
2. Corrosion Inhibition
The compound finds significant application in corrosion inhibition. Studies have shown that certain 4H-1,2,4-triazole derivatives effectively protect mild steel in acidic environments by inhibiting corrosion and dissolution, with the efficiency of different additives evaluated using techniques like weight loss and electrochemical methods (F. Bentiss et al., 2007).
3. Antimicrobial and Antifungal Activities
4H-1,2,4-triazole derivatives, including variants of 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole, have been studied for their antimicrobial and antifungal activities. These derivatives exhibit significant effects against various microbes and fungi, making them potential candidates for pharmacological applications (A. B. Ghattas et al., 2016).
4. Application in Energetic Materials
The compound is also utilized in the synthesis of energetic materials. For example, triazolyl-functionalized energetic salts have been prepared using 1-(chloromethyl)-1H-1,2,4-triazole, demonstrating good thermal stability and relatively high density, which are crucial properties for energetic materials (Ruihu Wang et al., 2007).
5. Cancer Research
In cancer research, derivatives of 1,2,4-triazole, including those related to 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole, are known for their anticancer properties. These compounds, particularly those combining nitrile groups and the 1,2,4-triazole core, are gaining attention due to their effectiveness in cancer treatment (А. Rud et al., 2016).
Propiedades
IUPAC Name |
3-(chloromethyl)-4-phenyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQARLCNKIONASR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride | |
CAS RN |
1803599-26-9 | |
| Record name | 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-({8-Oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}amino)cyclohexyl]methanol](/img/structure/B1433545.png)
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-amine dihydrochloride](/img/structure/B1433546.png)



![4-[(2-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433554.png)





![(4aR,7aR)-2,2-dimethyl-octahydrocyclopenta[b]morpholine](/img/structure/B1433565.png)